
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both a fluorine atom and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated precursor with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. The reaction conditions often require low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient than batch processing. The use of automated systems can also help in maintaining the stereochemical purity of the product.
化学反応の分析
Types of Reactions
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbamoylamino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoylamino group would produce an amine.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions due to its chiral nature. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and mechanism.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in various chemical processes, including catalysis and material science.
作用機序
The mechanism of action of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding, while the carbamoylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R,3S)-3-(carbamoylamino)-2-hydroxypropanoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2R,3S)-3-(amino)-2-fluoro-3-hydroxypropanoic acid: Lacks the carbamoyl group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of both a fluorine atom and a carbamoylamino group in (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C4H7FN2O4 |
|---|---|
分子量 |
166.11 g/mol |
IUPAC名 |
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7FN2O4/c5-1(3(9)10)2(8)7-4(6)11/h1-2,8H,(H,9,10)(H3,6,7,11)/t1-,2+/m1/s1 |
InChIキー |
WIMOZFAJHGXYEY-NCGGTJAESA-N |
異性体SMILES |
[C@@H]([C@@H](NC(=O)N)O)(C(=O)O)F |
正規SMILES |
C(C(NC(=O)N)O)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


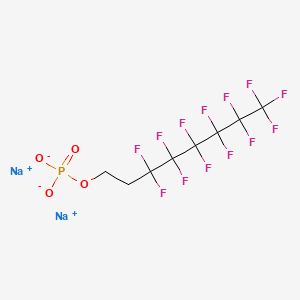
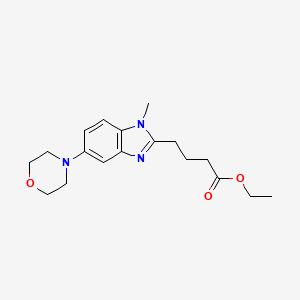
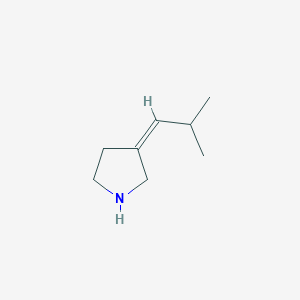
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
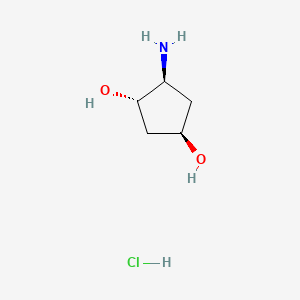

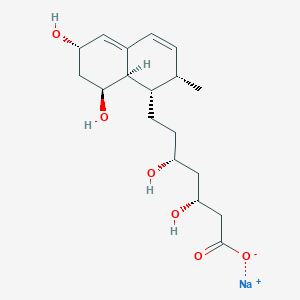
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
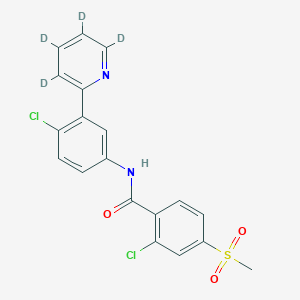
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
